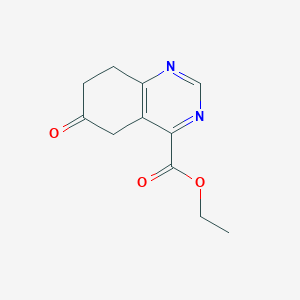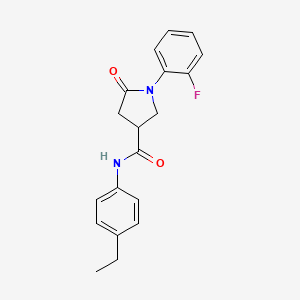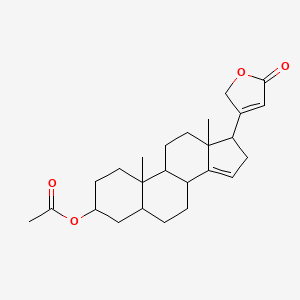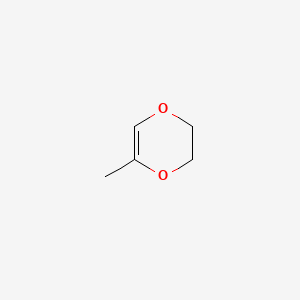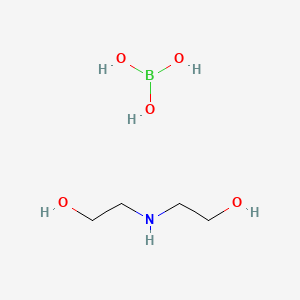
Diethanolamine borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of 166.969 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethanolamine borate is synthesized by reacting diethanolamine with boric acid. The reaction typically occurs at elevated temperatures, often around the boiling point of toluene. The molar ratio of diethanolamine to boric acid is usually 1:1.4, and the reaction is carried out at temperatures ranging from 170°C to 180°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the polycondensation of fatty acids (such as stearic acid or oleic acid), diethanolamine, and boric acid. This process is conducted at high temperatures to ensure complete reaction and formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur with other chemical reagents, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various organic compounds. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different borate esters, while substitution reactions can lead to the formation of new borate derivatives .
Applications De Recherche Scientifique
Diethanolamine borate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diethanolamine borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which this compound is used .
Comparaison Avec Des Composés Similaires
Borate Esters: These compounds share similar properties with this compound and are used in similar applications.
Uniqueness: this compound is unique due to its specific combination of diethanolamine and boric acid, which imparts distinct properties and applications. Its ability to act as a corrosion inhibitor, flame retardant, and lubricant additive sets it apart from other similar compounds .
Propriétés
Numéro CAS |
68425-66-1 |
|---|---|
Formule moléculaire |
C4H14BNO5 |
Poids moléculaire |
166.97 g/mol |
Nom IUPAC |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
Clé InChI |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
SMILES canonique |
B(O)(O)O.C(CO)NCCO |
Description physique |
Liquid |
Numéros CAS associés |
93859-15-5 93924-91-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


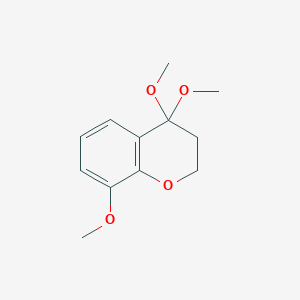
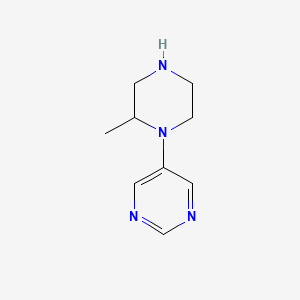
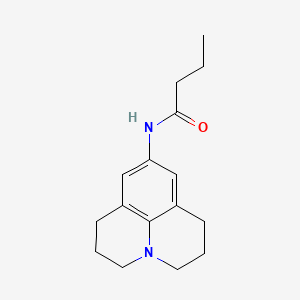
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
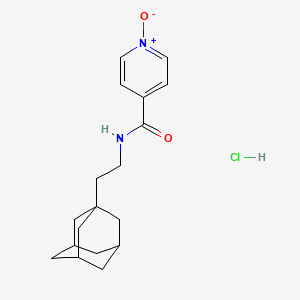
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
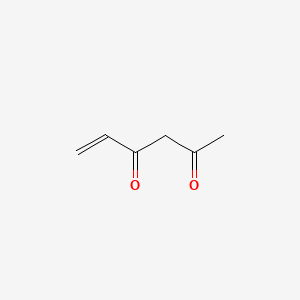
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
